N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVMGRXLGYQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Traditional synthesis routes employ acid-mediated cyclization of 2-aminophenol derivatives with carbonyl-containing precursors. In one documented protocol, 2-aminophenol reacts with 4-butoxybenzoyl chloride in the presence of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclodehydration to form the benzoxazole ring. Typical conditions involve refluxing in 1,4-dioxane at 110°C for 12–18 hours, yielding the target compound in 65–72% efficiency.
Key limitations include:
- Prolonged reaction times due to sluggish dehydration kinetics
- Corrosive byproducts requiring neutralization
- Moderate atom economy (68–74%)
Transition Metal-Catalyzed Intramolecular Cyclization
Palladium-catalyzed methods offer improved regioselectivity for benzoxazole formation. A representative procedure utilizes:
- Catalyst : Palladium(II) acetate (5 mol%)
- Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
- Substrate : N-(2-Bromophenyl)-4-butoxybenzamide
- Conditions : Potassium carbonate in dimethylacetamide at 140°C
This Suzuki-Miyaura-type coupling achieves cyclization via C–O bond formation, delivering the product in 82% yield with <2% dimeric byproducts. Comparative studies show Pd(OAc)₂ outperforms Ru and Pt catalysts in this transformation, with turnover numbers exceeding 400.
Green Chemistry Methodologies
Fly Ash-Catalyzed Condensation
Industrial waste-derived fly ash serves as an efficient heterogeneous catalyst for benzoxazole synthesis. A optimized protocol involves:
| Parameter | Specification |
|---|---|
| Catalyst Loading | 500 mg/g substrate |
| Solvent | Toluene |
| Temperature | 111°C |
| Reaction Time | 2–3 hours |
| Yield Range | 76–87% |
Mechanistic studies indicate fly ash’s aluminosilicate framework activates both the aldehyde and amine components through Brønsted acid sites. This method eliminates hazardous solvents and achieves catalyst recyclability for ≥5 cycles without significant activity loss.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern production facilities employ tubular flow reactors to enhance heat/mass transfer:
Reactor Configuration :
- Material : Hastelloy C-276 (corrosion-resistant)
- Dimensions : 10 m length × 5 cm diameter
- Residence Time : 8 minutes at 150°C
Continuous processing improves yield to 89–93% while reducing energy consumption by 40% compared to batch methods.
Solvent and Catalyst Recovery
Closed-loop systems recover N,N-dimethylacetamide (DMAC) via fractional distillation (99.2% purity) and palladium catalysts through electrochemical deposition (98% recovery rate). Lifecycle analysis shows this approach reduces waste generation by 62%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 65–72 | 92–95 | 8.7 | Moderate |
| Pd-Catalyzed | 78–82 | 97–99 | 4.2 | High |
| Fly Ash Condensation | 76–87 | 94–96 | 2.1 | High |
| Continuous Flow | 89–93 | 99+ | 1.8 | Industrial |
*E-Factor = kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS: 307326-06-3)
Structural Differences :
Physicochemical Properties :
Key Findings :
- The benzothiazole analog exhibits higher lipophilicity (XLogP3 6.1 vs. ~5.5), likely due to sulfur’s larger atomic radius and polarizability .
- Molecular weight increases by ~16 g/mol (S replaces O).
- Both compounds share identical rotatable bonds and polar surface area, suggesting similar flexibility and solubility limitations.
3-Butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Structural Differences :
Physicochemical Properties :
Key Findings :
- The 3-butoxy substitution may reduce steric hindrance compared to the 4-position in the original compound.
- Lower polar surface area and increased rotatable bonds suggest improved membrane permeability but reduced target specificity .
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H22N2O3
- Molar Mass : 386.44 g/mol
- Canonical SMILES : CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
The compound features a benzoxazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of benzoxazole exhibit significant antimicrobial activity against various pathogens. A study synthesized a series of benzoxazole derivatives, including this compound, and evaluated their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentration (MIC) Values
The antimicrobial activity was assessed using the two-fold serial dilution method, yielding the following MIC values:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 25-200 | Various bacteria and C. albicans |
| Standard Drug (e.g., Fluconazole) | 7.81-250 | C. albicans |
These results indicate that this compound possesses a broad spectrum of antimicrobial activity comparable to standard treatments but varies in potency depending on the specific microorganism tested .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Study on Cancer Cell Lines :
- The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
- Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HCT116 | 25 | Inhibition of proliferation |
These findings highlight the potential of this compound as an effective agent in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
